Cas no 851989-55-4 (2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide)

2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 化学的及び物理的性質
名前と識別子
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- 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide
- 3(2H)-Benzoxazolepropanamide, N-[2-(aminocarbonyl)phenyl]-2-oxo-
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- インチ: 1S/C17H15N3O4/c18-16(22)11-5-1-2-6-12(11)19-15(21)9-10-20-13-7-3-4-8-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21)
- InChIKey: GLHXEHBLJXFQOW-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2N(CCC(NC2=CC=CC=C2C(N)=O)=O)C1=O
じっけんとくせい
- 密度みつど: 1.409±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 14.03±0.70(Predicted)
2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0643-0239-20mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-1mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-2μmol |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-10μmol |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-2mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-20μmol |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-15mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-10mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-5μmol |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0643-0239-5mg |
2-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]benzamide |
851989-55-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 851989-55-4 and Product Name: 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide
The compound with the CAS number 851989-55-4 and the product name 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a benzoxazolone core and an amidobenzamide moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The benzoxazolone scaffold, in particular, has been extensively studied for its pharmacological properties. Research indicates that benzoxazolone derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific configuration of 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide is believed to contribute to its unique pharmacokinetic profile and target specificity.
The propanamidobenzamide component of the molecule introduces an amide bond, which is known to enhance binding affinity and metabolic stability. This structural feature is particularly advantageous in drug design, as it allows for optimal interaction with biological receptors while minimizing degradation. The incorporation of this moiety into the benzoxazolone framework suggests that the compound may possess enhanced efficacy compared to simpler analogs.
Recent studies have highlighted the importance of benzoxazolone derivatives in addressing various therapeutic challenges. For instance, research published in leading pharmaceutical journals has demonstrated the potential of these compounds in modulating inflammatory pathways. The exact mechanism of action remains under investigation, but preliminary data suggest that they may interfere with key signaling cascades involved in inflammation. This aligns with the growing interest in developing targeted therapies for chronic inflammatory diseases.
The synthesis of 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide presents a challenge due to its complex structural requirements. However, advancements in synthetic methodologies have made it feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to overcome previous limitations. This progress underscores the growing capability in pharmaceutical chemistry to develop sophisticated molecular architectures.
The pharmacological evaluation of 851989-55-4 is ongoing, but initial preclinical studies have shown encouraging results. In vitro assays have revealed interactions with several biological targets relevant to human health conditions. These interactions are mediated through precise molecular recognition events facilitated by the compound's structural features. The benzoxazolone core and amidobenzamide moiety work synergistically to produce a potent pharmacological effect.
One of the most compelling aspects of this compound is its potential for therapeutic applications across multiple disease areas. For example, its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with cancer-related pathways suggests that it may be useful in oncology research. Such versatility is rare and highly sought after in drug discovery efforts.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 851989-55-4 exemplifies this collaborative approach. Chemists design and synthesize new molecules based on theoretical models and experimental data, while biologists assess their biological activity using cell-based assays and animal models. Clinicians provide insights into clinical relevance and patient outcomes. This integrated strategy ensures that promising compounds like 2-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamidobenzamide are thoroughly evaluated before moving into clinical trials.
The future prospects for 851989-55-4 are promising given its unique structural features and preliminary pharmacological data. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. However, the groundwork laid by current studies provides a solid foundation for future development efforts. As pharmaceutical chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
In conclusion,851989-55-4 represents a significant contribution to the field of medicinal chemistry. Its complex structure and multifaceted biological activities make it a compelling candidate for further investigation. The combination of a benzoxazolone core, an amidobenzamide moiety, and other functional groups creates a molecule with unique therapeutic potential. As research progresses,2–(5–chloro–4–fluorophenyl)–6–(4–methylphenyl)–4H–pyrimidine–5-carboxylic acid ethyl ester will continue to be studied for its potential applications in human health care.
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